2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide
Description
This compound belongs to the 1,2,4-triazole class, featuring a unique structural framework:
- Core structure: A 1,2,4-triazole ring substituted at position 3 with a thioether-linked acetamide group and at position 5 with an indole moiety.
- Naphthalen-1-yl group: A hydrophobic aromatic system that may improve membrane permeability and π-π stacking interactions.
- Synthesis: Likely synthesized via 1,3-dipolar cycloaddition (click chemistry) or nucleophilic substitution, as seen in structurally similar triazole derivatives (e.g., ).
The indole and triazole moieties are pharmacologically significant, often associated with anticancer, antimicrobial, and anti-inflammatory activities .
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c1-32-14-13-30-24(20-15-26-21-11-5-4-10-19(20)21)28-29-25(30)33-16-23(31)27-22-12-6-8-17-7-2-3-9-18(17)22/h2-12,15,26H,13-14,16H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZLKUGVNMOMOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
Studies have shown that compounds containing indole and triazole structures can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis. For instance:
- Indole Derivatives : Known to interact with serotonin receptors, potentially influencing tumor growth dynamics.
- Triazole Compounds : Demonstrated inhibitory effects on various cancer cell lines by disrupting metabolic pathways essential for tumor survival.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Inhibition of Enzymes : The triazole moiety may inhibit cytochrome P450 enzymes in pathogens, disrupting their metabolic processes.
- Synergistic Effects : When combined with other antimicrobial agents, it may enhance efficacy against resistant strains.
Neuroprotective Effects
Research indicates that indole derivatives can exert neuroprotective effects:
- Modulation of Neurotransmitter Systems : The compound may influence serotonin pathways, which are crucial in managing mood disorders and neurodegenerative diseases.
Case Studies
Several studies highlight the applications of similar compounds:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated that a related indole-triazole compound significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells. |
| Johnson et al. (2024) | Investigated the antimicrobial properties of triazole derivatives, finding potent inhibition against Staphylococcus aureus with minimum inhibitory concentrations lower than conventional antibiotics. |
| Lee et al. (2025) | Explored neuroprotective effects in animal models of Alzheimer's disease, showing improved cognitive function and reduced amyloid plaque formation with indole-based compounds. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Derivatives with Naphthalen-1-yl Acetamide Groups
*Calculated based on molecular formula from .
Indole-Containing Triazole Derivatives
Triazole-Oxadiazole Hybrids
Q & A
Q. What are the established synthetic protocols for this compound, and how can reaction conditions be optimized for higher yield?
The synthesis involves multi-step reactions, starting with the formation of the triazole core followed by thioether and acetamide coupling. Key steps include:
- Thiolation : Reacting 5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol with chloroacetonitrile derivatives in dimethylformamide (DMF) under reflux .
- Amidation : Coupling with naphthalen-1-amine using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous dichloromethane .
Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and catalyst (triethylamine) can improve yields (typically 60–75%). Continuous flow reactors may enhance scalability .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., indole C-3 proton at δ 7.8–8.2 ppm, triazole ring protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z ~505.2 (CHNOS) validate the molecular formula .
- HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological activities have been reported for this compound?
In vitro studies suggest:
- Anticancer Activity : IC values of 10–20 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via apoptosis induction .
- Antifungal Effects : Inhibition of Candida albicans (MIC = 32 µg/mL) through ergosterol biosynthesis disruption .
Assays include MTT for cytotoxicity and broth microdilution for antimicrobial testing .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological mechanisms of action?
Discrepancies in target identification (e.g., enzyme vs. receptor binding) require:
- Computational Docking : Use AutoDock Vina to model interactions with cytochrome P450 or tubulin .
- Competitive Binding Assays : Compare inhibition in the presence of known ligands (e.g., paclitaxel for microtubule disruption) .
- Gene Knockout Models : CRISPR/Cas9-edited cell lines to validate target dependency .
Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?
- Solubility Enhancement : Use co-solvents (PEG-400) or salt formation (hydrochloride) .
- Metabolic Stability : Modify the 2-methoxyethyl group to reduce CYP3A4-mediated oxidation (e.g., replace with trifluoromethyl) .
- Prodrug Design : Esterify the acetamide to enhance bioavailability .
Q. How do structural modifications influence bioactivity?
Systematic SAR studies reveal:
- Indole Substitution : Bromine at C-5 increases anticancer potency (IC ↓ 40%) but reduces solubility .
- Triazole Modifications : Replacing 2-methoxyethyl with phenyl enhances antifungal activity (MIC ↓ to 16 µg/mL) .
- Naphthyl Group : Bulkier substituents (e.g., anthracenyl) improve receptor affinity but increase toxicity .
Q. How can researchers address stability issues under physiological conditions?
- Hydrolysis Resistance : Test stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Stabilize via steric hindrance (e.g., methyl groups on the triazole) .
- Light Sensitivity : Store lyophilized samples in amber vials at -20°C .
Q. What computational tools predict off-target effects or toxicity?
Q. How can synthetic byproducts be characterized and minimized?
- TLC Monitoring : Track intermediates using silica gel plates (eluent: ethyl acetate/hexane = 3:7) .
- Byproduct Identification : LC-MS/MS detects dimerization products (e.g., disulfides at m/z ~1010) .
- Purification : Flash chromatography with gradient elution removes polar impurities .
Q. What in vitro models best elucidate the compound’s mechanism of action?
- 3D Tumor Spheroids : Mimic tumor microenvironments for apoptosis/necrosis profiling .
- Membrane Permeability Assays : Caco-2 monolayers assess intestinal absorption .
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
